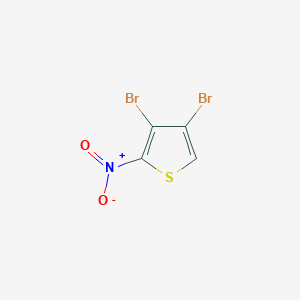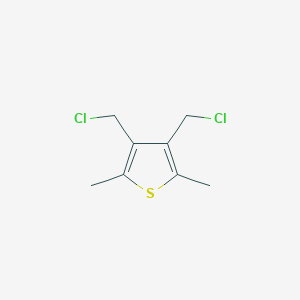
3,4-Bis(chloromethyl)-2,5-dimethylthiophene
描述
3,4-Bis(chloromethyl)-2,5-dimethylthiophene is an organosulfur compound characterized by the presence of two chloromethyl groups and two methyl groups attached to a thiophene ring Thiophenes are heterocyclic compounds containing a sulfur atom in the five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene typically involves the chloromethylation of 2,5-dimethylthiophene. One common method is the reaction of 2,5-dimethylthiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via electrophilic substitution, where the chloromethyl groups are introduced at the 3 and 4 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,4-Bis(chloromethyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include derivatives with various functional groups such as amines, ethers, or thioethers.
Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include alkanes or other reduced derivatives.
科学研究应用
3,4-Bis(chloromethyl)-2,5-dimethylthiophene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as conductive polymers and organic semiconductors.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial products.
作用机制
The mechanism of action of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones. The thiophene ring provides stability and electronic properties that influence the compound’s behavior in chemical reactions.
相似化合物的比较
Similar Compounds
3,4-Bis(bromomethyl)-2,5-dimethylthiophene: Similar in structure but with bromine atoms instead of chlorine. It exhibits higher reactivity due to the more reactive bromine atoms.
3,4-Bis(chloromethyl)-2,5-dimethylselenophene: Contains selenium instead of sulfur, leading to different electronic properties and reactivity.
3,4-Bis(chloromethyl)furazan: Contains a furazan ring instead of a thiophene ring, resulting in different chemical behavior and applications.
Uniqueness
3,4-Bis(chloromethyl)-2,5-dimethylthiophene is unique due to the presence of both chloromethyl and methyl groups on a thiophene ring. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and materials science. The compound’s ability to undergo various chemical transformations and its applications in diverse fields highlight its significance in scientific research and industrial processes.
属性
IUPAC Name |
3,4-bis(chloromethyl)-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAVLAVHDBWBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968449 | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-70-7 | |
| Record name | 5368-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3,4-bis(chloromethyl)-2,5-dimethylthiophene and its relevance in organic synthesis?
A1: this compound (C8H10Cl2S) is a valuable building block in organic synthesis due to its unique structure. It features a thiophene ring substituted with two methyl groups at positions 2 and 5, and importantly, two chloromethyl groups at positions 3 and 4. These chloromethyl groups are susceptible to nucleophilic substitution reactions, enabling the formation of a variety of complex molecules. For instance, it can react with Meldrum's acid to yield a C,O-dialkylation product, demonstrating its versatility in constructing heterocyclic systems.
Q2: How is this compound utilized in the synthesis of macrocyclic thiophene-containing compounds?
A2: this compound plays a crucial role in the multi-step synthesis of -thiophenophane, also referred to as “superthiophenophane”. Its reactive chloromethyl groups allow for ring-closing reactions, ultimately leading to the formation of the desired macrocycle. This synthetic strategy highlights the compound's utility in accessing structurally complex thiophenophane systems.
Q3: Can you elaborate on the use of this compound in synthesizing substituted cyclopenta[c]thiophenes and their precursors?
A3: this compound serves as a key starting material in an alternative synthetic route for generating important cyclopenta[c]thiophene precursors. Specifically, it reacts with methyl phenyl sulfonyl acetate to produce 5-carbomethoxy-5-phenylsulfonyl–1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene. This precursor is a valuable intermediate for further modifications and derivatizations within the cyclopenta[c]thiophene scaffold.
Q4: What spectroscopic data is available for characterizing this compound?
A4: While the provided abstracts don't delve into specific spectroscopic data, this compound can be characterized using a combination of techniques. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


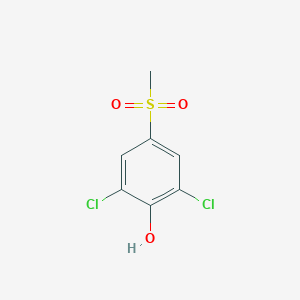
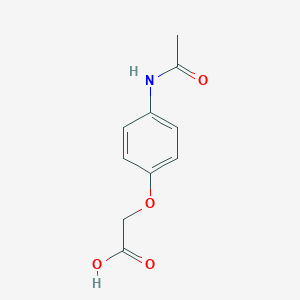
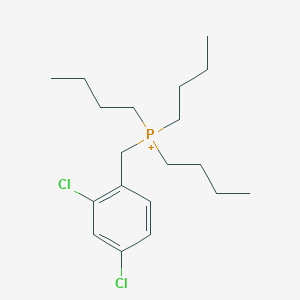
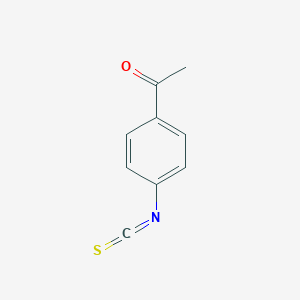


![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
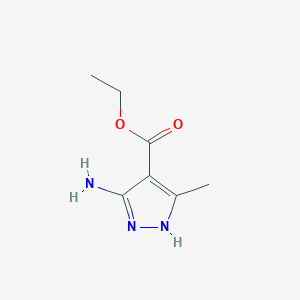
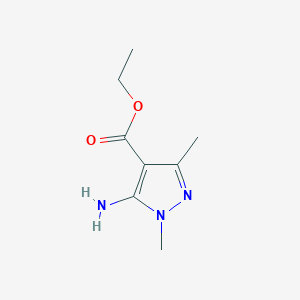
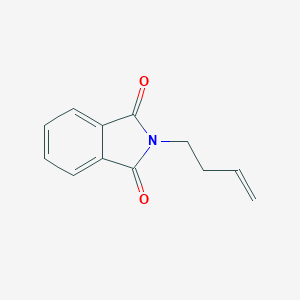
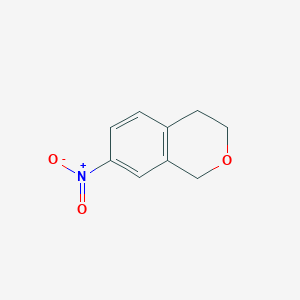
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B186492.png)
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
